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6-Nitro-2h-1,3-benzoxazine-2,4(3h)-dione

Cat. No.: B13204028
CAS No.: 2912-55-2
M. Wt: 208.13 g/mol
InChI Key: SBAMYDGWXQMALO-UHFFFAOYSA-N
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Description

Overview of 1,3-Benzoxazine Heterocycles in Organic Chemistry

The 1,3-benzoxazine scaffold, a bicyclic heterocyclic system, is a cornerstone in the field of organic and medicinal chemistry. This structure consists of a benzene (B151609) ring fused to an oxazine (B8389632) ring, which is a six-membered heterocycle containing nitrogen and oxygen atoms at the 1 and 3 positions, respectively. biosynth.com The unique arrangement of these atoms imparts distinct chemical properties and a wide array of biological activities to its derivatives. researchgate.net

The synthesis of 1,3-benzoxazine derivatives is versatile, with the Mannich-type condensation being a prominent method. This reaction typically involves a phenol, a primary amine, and formaldehyde. ijrpr.com Other synthetic routes include the cycloaddition of para-quinone methides and visible-light-catalyzed formal [4+2] cycloadditions, highlighting the adaptability of synthetic approaches to generate diverse derivatives. researchgate.net

Derivatives of 1,3-benzoxazine are of significant interest due to their broad spectrum of pharmacological applications. Research has demonstrated their potential as antitumor, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive agents. biosynth.comresearchgate.net The structural versatility of the benzoxazine (B1645224) core allows for substitutions that can modulate these biological effects, making it a privileged scaffold in drug discovery. biosynth.com

Significance of 2H-1,3-Benzoxazine-2,4(3H)-dione Core Structure

The 2H-1,3-benzoxazine-2,4(3H)-dione core, also known as isatoic anhydride (B1165640), is a particularly important derivative within the benzoxazine family. This structure is characterized by two carbonyl groups within the oxazine ring, which enhance its reactivity and utility as a synthetic intermediate. scbt.com

This core structure is a versatile building block in organic synthesis, serving as a precursor for a variety of nitrogen-containing heterocyclic compounds. Its applications extend to the creation of quinazolines, quinazolones, and benzodiazepines, among others. mdpi.com In addition to its role in synthetic chemistry, the 2H-1,3-benzoxazine-2,4(3H)-dione scaffold is utilized in polymer chemistry and in the manufacturing of adhesives. scbt.com

From a biochemical perspective, this core has been investigated for its potential to improve the oral bioavailability of certain drugs. For instance, it can be used to protect the phenolic group of salicylamide (B354443), thereby reducing first-pass metabolism. rsc.org

Research Focus on Substituted 2H-1,3-Benzoxazine-2,4(3H)-diones, with Emphasis on 6-Nitro Derivatives

Substituted 2H-1,3-benzoxazine-2,4(3H)-diones are a focal point of research due to the potential for the substituents to significantly alter the chemical and biological properties of the parent molecule. The introduction of various functional groups onto the benzene ring can lead to the development of compounds with tailored activities.

A derivative of particular interest is 6-Nitro-2H-1,3-benzoxazine-2,4(3H)-dione . This compound is also known by the synonyms 5-Nitroisatoic anhydride and 6-Nitro-1H-benzo[d] biosynth.comchemicalbook.comoxazine-2,4-dione. biosynth.comderpharmachemica.comtcichemicals.com The presence of the nitro group, a strong electron-withdrawing group, is known to influence the electronic properties and reactivity of aromatic compounds, often imparting significant biological activity. biosynth.com

Research into This compound has highlighted its role as a valuable research chemical and synthetic intermediate. One documented synthesis route involves the preparation from 5-nitro indole (B1671886). chemicalbook.com It serves as a precursor in the synthesis of other bioactive molecules, such as 5-nitro-1,2,4-triazole. biosynth.com Furthermore, it has found a specific application in biochemical research as a reagent for RNA structure probing in a technique known as SHAPE (Selective 2'-Hydroxyl Acylation and Primer Extension). st-andrews.ac.uk This application underscores the compound's utility in studying the structure and function of biological macromolecules. An unexpected cycloaddition-dearomatization reaction has also been reported for N-methyl-5-nitroisatoic anhydride, indicating novel areas of its chemical reactivity. scbt.com

Below are some of the key properties of this compound:

PropertyValue
CAS Number 4693-02-1
Molecular Formula C₈H₄N₂O₅
Molecular Weight 208.13 g/mol
Melting Point 224 °C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4N2O5 B13204028 6-Nitro-2h-1,3-benzoxazine-2,4(3h)-dione CAS No. 2912-55-2

Properties

IUPAC Name

6-nitro-1,3-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O5/c11-7-5-3-4(10(13)14)1-2-6(5)15-8(12)9-7/h1-3H,(H,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAMYDGWXQMALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80287276
Record name 6-nitro-2h-1,3-benzoxazine-2,4(3h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2912-55-2
Record name NSC50117
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50117
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-nitro-2h-1,3-benzoxazine-2,4(3h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Mechanistic Investigations of 6 Nitro 2h 1,3 Benzoxazine 2,4 3h Dione Systems

Ring-Opening Reactions of the Benzoxazine (B1645224) Nucleus

The benzoxazine ring is susceptible to opening under various conditions, a reaction that is fundamental to the polymerization of benzoxazine monomers into high-performance polybenzoxazine resins. This process is typically initiated thermally or through cationic catalysis. researchgate.net The polymerization of 1,3-benzoxazines proceeds via a cationic ring-opening pathway, where the strained semi-chair oxazine (B8389632) ring is opened at elevated temperatures. researchgate.net

The mechanism can be initiated by the protonation of either the oxygen or nitrogen atom within the oxazine ring. researchgate.net Protonation of the oxygen atom is often considered a key step, leading to the formation of a carbocation intermediate. This is followed by an electrophilic aromatic substitution reaction, resulting in the formation of a polymer network. researchgate.netrsc.org The presence of substituents on the aromatic ring significantly affects the ring-opening polymerization (ROP) temperature. Electron-withdrawing groups, such as the nitro group at the 6-position, are expected to influence the electron density of the ring and, consequently, the energetics of the ring-opening process. Studies on related systems suggest that such substituents can alter the polymerization mechanism.

The ring-opening can also be facilitated by nucleophiles. For instance, the reaction of 1,3-benzoxazines with thiols can lead to a reversible ring-opening addition and fragmentation. researchgate.net This reactivity highlights the susceptibility of the oxazine ring's N,O-acetal moiety to nucleophilic attack.

Nucleophilic Substitution Reactions on the Benzoxazinedione Scaffold

The 6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione system is highly activated towards nucleophilic substitution reactions, primarily due to the strong electron-withdrawing nature of the nitro group. This group deactivates the benzene (B151609) ring for electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr). youtube.comyoutube.com

In SNAr reactions, a potent nucleophile attacks the electron-deficient aromatic ring at a position occupied by a suitable leaving group or at an activated site. mdpi.com The nitro group at the 6-position makes the aromatic ring electrophilic, facilitating the attack of nucleophiles. youtube.com The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comyoutube.com

Furthermore, the nitro group itself can act as a leaving group in some nucleophilic aromatic substitution reactions, being displaced by a strong nucleophile. This occurs via an addition-elimination mechanism where the expulsion of the nitro group from the intermediate can be rapid. rsc.org

Intramolecular Rearrangements and Isomerizations

While specific studies on the intramolecular rearrangements of this compound are not extensively detailed in the available literature, related heterocyclic systems are known to undergo such transformations. Isomerizations, such as the conversion of a 1,3-benzoxazine to a 3,1-benzoxazine, would involve significant bond cleavage and reformation within the heterocyclic core.

One relevant type of rearrangement in similar N,O-heterocyclic systems is the Dimroth rearrangement. This typically involves the opening of the heterocyclic ring followed by rotation and re-closure to form an isomeric heterocycle. This process allows for the relocation of heteroatoms within the ring system. Although not directly documented for this specific compound, the potential for such rearrangements exists under thermal or catalytic conditions that favor ring-opening and closing equilibria.

Kinetic Studies of Reaction Pathways

Kinetic studies on the hydrolysis of the parent 1,3-benzoxazine-2,4-dione provide a foundational model for understanding the behavior of its 6-nitro derivative. The hydrolysis of these compounds leads to the quantitative formation of the corresponding salicylamide (B354443) derivative. nih.gov

The reaction kinetics are highly dependent on pH. The pH-rate profiles for 1,3-benzoxazine-2,4-dione and its N-substituted derivatives typically show distinct regions:

pH 1-4: In this acidic range, the hydrolysis is dominated by a spontaneous or water-catalyzed reaction. nih.gov

pH > 4: In neutral to alkaline conditions, the reaction is predominantly catalyzed by hydroxide (B78521) ions. nih.gov

This behavior can be described by a rate law that includes terms for both the spontaneous (k₀) and the hydroxide-catalyzed (kₒₕ) pathways. The presence of the electron-withdrawing nitro group at the 6-position would be expected to influence the rate constants by affecting the electrophilicity of the carbonyl carbons and the stability of reaction intermediates.

pH-Rate Profile for Hydrolysis of 1,3-Benzoxazine-2,4-dione Derivatives
pH RangeDominant Reaction PathwayKinetic Order
1 - 4Spontaneous / Water-catalyzedPseudo-first-order
> 4Hydroxide ion-catalyzedSecond-order (First-order in substrate and [OH⁻])

This table illustrates the general kinetic behavior observed during the hydrolysis of the 1,3-benzoxazine-2,4-dione scaffold. nih.gov

The thermal stability and decomposition pathways of benzoxazinediones are critical for their application, particularly in materials science. Studies on related compounds, such as 2,4-dihydroxy-1,4-benzoxazin-3-one, show that decomposition upon heating in aqueous solutions follows first-order kinetics. scispace.com The rate of this decomposition is dependent on the concentration of the anionic form of the compound, indicating that pH plays a crucial role. scispace.com

For some related benzoxazinone (B8607429) structures, the presence of an N-hydroxyl group and a labile O(1)-C(2) bond has been identified as a prerequisite for decomposition into a benzoxazolinone. scispace.com While this compound does not possess an N-hydroxyl group, its decomposition would likely proceed through fragmentation of the benzoxazine ring, particularly at elevated temperatures. nih.gov The specific products would depend on the conditions, but could involve the release of carbon dioxide and the formation of nitrophenol or related derivatives.

Reactions with Specific Chemical Reagents

The dual functionality of the carbonyl groups and the activated aromatic ring in this compound allows for a diverse range of reactions with specific chemical reagents.

Thiopseudoureas: Thiourea (B124793) and its derivatives can act as nucleophiles. In reactions with related heterocyclic systems, thioureas can lead to the formation of new heterocyclic structures. For example, the reaction of a substituted benzyl (B1604629) bromide with thiourea can result in the formation of a 1,3-thiazin-2-amine derivative through a sequential SN2 and SNAr process. A similar nucleophilic attack by thiopseudourea on the benzoxazinedione scaffold could potentially lead to ring-opening or the formation of more complex fused heterocyclic systems.

Carbanions: Carbanions are strong nucleophiles that are expected to react readily with the electron-deficient aromatic ring of this compound. The reaction would likely proceed via a nucleophilic aromatic substitution (SNAr) mechanism, where the carbanion adds to the ring to form a Meisenheimer-type intermediate, followed by the elimination of a leaving group or rearomatization. mdpi.com

Alkyl Halides: Alkylation of the 1,3-benzoxazine-2,4-dione system typically occurs at the nitrogen atom (N-3). In the presence of a base to deprotonate the N-H group, the resulting anion can act as a nucleophile, attacking the alkyl halide in an SN2 reaction to form an N-substituted derivative.

Pyridine (B92270) N-oxide: Pyridine N-oxides are versatile reagents that can act as nucleophiles through the oxygen atom. scripps.eduarkat-usa.org Reactions of substituted benzoxazines with pyridine N-oxide have been documented. researchgate.netresearchgate.net The N-O bond can attack an electrophilic center, such as one of the carbonyl carbons in the benzoxazinedione ring, potentially initiating a ring-opening or substitution reaction. scripps.edu The outcome is dependent on the specific substrates and reaction conditions.

Organometallic Compounds: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful nucleophiles and strong bases. researchgate.net Their reaction with 2,3-dihydro-1,3-benzoxazin-4-one derivatives is known to proceed via nucleophilic substitution, likely involving attack at a carbonyl carbon. researchgate.net For this compound, the reaction with an organometallic reagent would be expected to involve nucleophilic addition to one or both of the carbonyl groups, which could lead to ring-opening of the heterocyclic system. researchgate.net

Summary of Reactions with Specific Reagents
Reagent TypePotential Reaction Site(s)Expected Reaction Type
ThiopseudoureasAromatic Ring / Carbonyl CarbonNucleophilic Substitution / Ring-Opening
CarbanionsAromatic RingNucleophilic Aromatic Substitution (SNAr)
Alkyl HalidesNitrogen (N-3)N-Alkylation (SN2)
Pyridine N-oxideCarbonyl CarbonNucleophilic Addition / Substitution researchgate.netresearchgate.net
Organometallic CompoundsCarbonyl CarbonNucleophilic Addition / Ring-Opening researchgate.net

Derivatives and Structural Modifications of the 6 Nitro 2h 1,3 Benzoxazine 2,4 3h Dione Scaffold

Synthesis of N-Substituted Benzoxazinediones

The nitrogen atom at the 3-position of the 6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione ring is a primary site for chemical modification. The introduction of various substituents at this position significantly influences the physicochemical properties of the resulting molecules. The synthesis of these N-substituted derivatives is primarily achieved through the reaction of 6-nitroisatoic anhydride (B1165640), the precursor to the benzoxazinedione, with appropriate nucleophiles.

N-Alkylation and N-Arylation Strategies

N-alkylation and N-arylation of the this compound scaffold are fundamental strategies for introducing a wide range of organic moieties. These reactions typically proceed via the nucleophilic attack of a primary amine on the carbonyl group of 6-nitroisatoic anhydride, leading to the opening of the anhydride ring followed by cyclization to form the N-substituted benzoxazinedione.

The general mechanism for this transformation involves the initial formation of a 2-amino-5-nitrobenzoyl amide intermediate, which then undergoes an intramolecular cyclization to yield the desired N-substituted product. The reactivity of the amine and the reaction conditions play a crucial role in the efficiency of this process. The presence of the electron-withdrawing nitro group on the aromatic ring can influence the reactivity of the anhydride.

ReagentReaction ConditionsProductReference
Primary Alkyl AmineVaries (e.g., heating in a suitable solvent)N-Alkyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dioneAnalogous to reactions of isatoic anhydride
Primary Aryl AmineVaries (e.g., heating in a suitable solvent)N-Aryl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dioneAnalogous to reactions of isatoic anhydride

While direct N-alkylation of the pre-formed this compound can be challenging due to the decreased nucleophilicity of the nitrogen atom caused by the adjacent carbonyl groups and the nitro group, alternative strategies can be employed. One such approach involves the use of a strong base to deprotonate the nitrogen, followed by reaction with an alkyl halide. However, this method may be complicated by potential side reactions.

Introduction of Diverse Aromatic and Heteroaromatic Moieties at Nitrogen

The synthetic utility of 6-nitroisatoic anhydride extends to the introduction of a wide variety of aromatic and heteroaromatic substituents at the nitrogen position. This is achieved by reacting the anhydride with the corresponding aromatic or heteroaromatic primary amines. This methodology allows for the creation of a library of compounds with diverse electronic and steric properties, which can be valuable for various chemical and biological investigations.

The reaction conditions for these syntheses are generally similar to those for N-alkylation and N-arylation, often requiring heating in a suitable solvent to facilitate the ring-opening and subsequent cyclization steps. The choice of solvent can be critical and is often determined by the solubility of the reactants.

AmineProduct
AnilineN-Phenyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione
Pyridine-2-amineN-(Pyridin-2-yl)-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione
Thiazole-2-amineN-(Thiazol-2-yl)-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione

Benzene (B151609) Ring Modifications

Modifications to the benzene ring of the this compound scaffold offer another avenue for structural diversification. These modifications typically involve the introduction of substituents such as halogens or alkyl groups onto the aromatic ring of the precursor, 5-nitrosalicylic acid, prior to its conversion to the corresponding benzoxazinedione.

Halogenated Benzoxazinedione Analogs

The synthesis of halogenated analogs of this compound begins with the halogenation of salicylic (B10762653) acid, followed by nitration to introduce the nitro group at the 5-position. Subsequent conversion of the resulting halogenated 5-nitrosalicylic acid to the corresponding benzoxazinedione would yield the desired halogenated product. The directing effects of the hydroxyl and carboxyl groups on the salicylic acid ring guide the position of halogenation. For instance, chlorination or bromination of salicylic acid typically occurs at the positions ortho and para to the hydroxyl group.

Starting MaterialReagentsIntermediateFinal Product
Salicylic AcidHalogenating agent (e.g., Cl₂, Br₂)Halogenated Salicylic AcidHalogenated this compound
5-Nitrosalicylic AcidHalogenating agentHalogenated 5-Nitrosalicylic AcidHalogenated this compound

Methyl and Other Alkyl-Substituted Benzoxazinediones

Similar to halogenation, the introduction of methyl or other alkyl groups onto the benzene ring is generally performed on the salicylic acid precursor. Friedel-Crafts alkylation of salicylic acid can be employed to introduce alkyl groups, followed by nitration and cyclization to the benzoxazinedione. The position of alkylation is influenced by the directing effects of the existing substituents on the salicylic acid ring. The synthesis of 4-methyl-2H-1,3-oxazine-2,6(3H)-dione has been reported, suggesting the feasibility of preparing alkyl-substituted benzoxazinediones. fredonia.edu

Chalcogen-Substituted Benzoxazinediones (e.g., Thioxo Derivatives)

The replacement of one or both carbonyl oxygen atoms in the this compound scaffold with other chalcogens, such as sulfur, leads to the formation of thioxo derivatives. These modifications can significantly alter the electronic properties and reactivity of the heterocyclic ring.

The synthesis of thioxo-derivatives of benzoxazines has been reported, often involving the use of thionating agents such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). These reagents can convert carbonyl groups into thiocarbonyl groups. For instance, the synthesis of 6-chloro-3-phenyl-4-thioxo-2H-1,3-benzoxazine-2(3H)-ones and 6-chloro-3-phenyl-2H-1,3-benzoxazine-2,4(3H)-dithiones has been achieved by reacting the corresponding dione (B5365651) with tetraphosphorus (B14172348) decasulfide. researchgate.net A similar approach could likely be applied to this compound to yield its mono- and di-thioxo analogs.

Starting MaterialThionating AgentPotential Product
This compoundLawesson's Reagent or P₄S₁₀6-Nitro-2-thioxo-2,3-dihydro-4H-1,3-benzoxazin-4-one
This compoundLawesson's Reagent or P₄S₁₀ (harsher conditions)6-Nitro-2,4-dithioxo-2,3-dihydro-1,3-benzoxazine

Fused Ring Systems and Polyheterocyclic Benzoxazinedione Derivatives

Fusing additional rings to the this compound framework leads to the formation of rigid, polycyclic structures with unique three-dimensional shapes and electronic properties. These modifications can significantly alter the molecule's interaction with biological targets or its performance in materials.

Naphthoxazines are a class of compounds where a naphthalene (B1677914) ring system is fused to the oxazine (B8389632) ring. While direct synthesis from this compound is not commonly documented, related naphthoxazine structures are typically synthesized via multi-component reactions. For instance, a general method involves the condensation of a naphthol derivative (like 2-naphthol), an aromatic amine, and an aldehyde. ijrpr.comnih.gov To incorporate the key structural features of this compound, a plausible synthetic approach would involve using a nitro-substituted arylamine in such a condensation reaction.

These compounds are investigated for a variety of applications, including as photoprotective agents. nih.gov The fusion of the bulky naphthalene group creates compounds with significant potential for effective UV radiation absorption, making them suitable for inclusion in sunscreen formulations. nih.gov Research has shown that certain naphthoxazine derivatives exhibit high sun protection factor (SPF) values and potent antioxidant activity. nih.gov

Table 1: Bioactivity of Selected Naphthoxazine Derivatives nih.gov
Compound IDSPF Value (at 900 µg/mL)DPPH Scavenging Activity (%) (at 400 µg/mL)
4i 23.65-
4c 23.57-
4k 23.04-
4h 20.2686.46
4e -82.83
4b -80.78
4j -80.65

The fusion of an indole (B1671886) nucleus with a benzoxazine (B1645224) ring system results in the formation of indolo[2,1-b] ijrpr.comresearchgate.netbenzoxazines. These polyheterocyclic systems are of significant interest due to their structural complexity. Research has demonstrated the synthesis and reaction of nitro-substituted derivatives within this class. For example, 5a,6-dihydro-5a,6,6-trimethyl-2-nitro-12H-indolo[2,1-b] ijrpr.comresearchgate.netbenzoxazine derivatives can undergo condensation with ortho-hydroxy-substituted aromatic aldehydes. researchgate.net

A key chemical feature of these systems is the reactivity of the oxazine ring. In an acidic medium, the oxazine ring of the indolo[2,1-b] ijrpr.comresearchgate.netbenzoxazine can open. researchgate.net This ring-opening event leads to the formation of a reactive intermediate, specifically a 1-(2-hydroxy-5-nitrobenzyl)-3H-indolium salt. researchgate.net This intermediate can then participate in subsequent condensation reactions, for instance, with the formyl group of an aromatic aldehyde, to produce new, complex molecules such as functionalized indoline (B122111) spiropyrans. researchgate.net This reactivity highlights a pathway from complex fused systems to other elaborate chemical structures.

Spiro-Fused Benzoxazinedione Derivatives

Spiro-fused compounds are characterized by two rings connected through a single common atom. The introduction of a spirocyclic junction onto the benzoxazinedione scaffold imparts a rigid, three-dimensional conformation that is often explored in medicinal chemistry to enhance binding affinity and specificity to biological targets.

The synthesis of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives has been successfully developed as potent inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. nih.gov A common synthetic route involves the cyclization of a salicylamide (B354443) derivative with a suitable ketone, such as 1-(tert-butyloxycarbonyl)piperidin-4-one. daneshyari.com To create a 6-nitro substituted analog, the synthesis would logically commence with 5-nitro-salicylamide.

These spiro-benzoxazine derivatives have shown promising biological profiles. Several compounds exhibit potent HDAC inhibition, display submicromolar IC50 values against tumor cell lines, and possess good stability in human and mouse microsomes. nih.gov Selected candidates have also demonstrated favorable pharmacokinetic profiles with significant oral bioavailability. nih.gov

Table 2: Biological Activity of Representative Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] Derivatives nih.gov
FeatureObservation
HDAC Inhibition Potency in the range of 100 nM or less.
Antiproliferative Activity Submicromolar IC50 values against various tumor cell lines.
Metabolic Stability Remarkable stability in human and mouse microsomes.
Pharmacokinetics Oral bioavailability of 35% or higher in representative examples.
hERG Affinity Minor affinity for the hERG potassium channel compared to ketone analogues.

Rational Design of Derivatives for Specific Molecular Interactions and Modulating Chemical Reactivity

Rational design involves the deliberate modification of a lead compound's structure to optimize its properties for a specific purpose, such as enhancing biological activity, improving metabolic stability, or increasing solubility. This approach relies on an understanding of structure-activity relationships (SAR) and the molecular interactions between the compound and its target.

In the context of benzoxazine derivatives, rational design has been effectively used to develop potent enzyme inhibitors. For example, a series of 6-(2,4-diaminopyrimidinyl)-1,4-benzoxazin-3-ones were designed as small molecule inhibitors of renin. nih.gov Through systematic structural modifications, researchers were able to achieve potent renin inhibition and good permeability. The study found that oral bioavailability was dependent on both metabolic clearance and cellular permeability, which could be optimized by modulating the sidechain that binds in a specific subsite of the enzyme. nih.gov

A key aspect of rational design is the modulation of chemical reactivity and metabolic pathways. For instance, protecting a vulnerable phenolic group within a ring structure, as in the 1,3-benzoxazine-2,4-dione system, can prevent first-pass metabolism and increase the oral bioavailability of the parent active compound. researchgate.net Furthermore, the introduction of specific functional groups or bioisosteric replacements can be used to block metabolic pathways. For example, certain heterocyclic scaffolds have been shown to be resistant to O-glucuronidation, a common metabolic process that leads to rapid drug clearance. nih.gov Applying these principles to the this compound scaffold allows for the strategic development of derivatives with improved pharmacokinetic and pharmacodynamic profiles.

Structural Elucidation and Spectroscopic Characterization of 6 Nitro 2h 1,3 Benzoxazine 2,4 3h Dione and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides profound insights into the molecular structure of a compound. By probing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity of atoms and their spatial arrangement. For 6-Nitro-2H-1,3-benzoxazine-2,4(3H)-dione and its analogs, ¹H and ¹³C NMR are fundamental tools for structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the proton signals are indicative of their electronic environment and proximity to other protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-5 Downfield of H-7 and H-8 Doublet
H-7 Aromatic region Doublet of doublets
H-8 Aromatic region Doublet
N-H Variable, broad Singlet

Note: This is a predicted table based on the analysis of analogous compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, and the chemical shift of each signal is indicative of the carbon's hybridization and electronic environment.

Similar to the ¹H NMR data, specific ¹³C NMR data for this compound is scarce. However, by examining data from analogous benzoxazine (B1645224) structures and considering the electronic effects of the substituents, a probable ¹³C NMR spectrum can be inferred. The carbonyl carbons (C-2 and C-4) are expected to resonate at the most downfield region, typically between δ 150-170 ppm. The aromatic carbons will appear in the range of δ 110-150 ppm. The carbon atom attached to the nitro group (C-6) would be significantly deshielded, while the other aromatic carbons will also experience shifts based on their position relative to the nitro and amide functionalities.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-2 150-160
C-4 160-170
C-4a 115-125
C-5 120-130
C-6 140-150
C-7 110-120
C-8 125-135
C-8a 145-155

Note: This is a predicted table based on the analysis of analogous compounds.

Advanced NMR Techniques for Stereochemical and Conformational Assignments

For more complex analogs of this compound, particularly those with stereocenters or conformational flexibility, advanced NMR techniques are indispensable. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can establish proton-proton and proton-carbon correlations, aiding in the unambiguous assignment of all signals.

Furthermore, Nuclear Overhauser Effect (NOE) based experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the spatial proximity of protons, which is crucial for determining the stereochemistry and preferred conformation of the molecule in solution. While specific applications of these techniques to this compound have not been detailed in available literature, their utility in the broader field of heterocyclic chemistry is well-established.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Ionization Techniques (e.g., Chemical Ionization Mass Spectrometry, CI+)

Various ionization techniques can be employed in mass spectrometry. For nitroaromatic compounds like this compound, soft ionization methods such as Chemical Ionization (CI) are often preferred over Electron Ionization (EI) to minimize fragmentation and preserve the molecular ion. In positive chemical ionization (CI+), a reagent gas like methane (B114726) or ammonia (B1221849) is used to produce reagent ions that then react with the analyte molecules to produce pseudomolecular ions, such as [M+H]⁺ or [M+NH₄]⁺. This technique is particularly useful for obtaining clear molecular weight information.

Analysis of Fragmentation Patterns for Structural Confirmation

The fragmentation of the molecular ion in a mass spectrometer provides a "fingerprint" that is characteristic of the compound's structure. For this compound, the fragmentation is expected to be influenced by the presence of the nitro group and the dione (B5365651) functionality within the benzoxazine core.

Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). The benzoxazine ring itself can undergo characteristic cleavages. For instance, the loss of CO (28 Da) and CO₂ (44 Da) from the dione moiety is a plausible fragmentation route. Analysis of the masses of the fragment ions allows for the piecing together of the molecular structure, thus confirming the identity of the compound. Studies on related benzoxazine structures have shown that fragmentation often involves the cleavage of the oxazine (B8389632) ring.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Possible Fragment
208 [M]⁺
162 [M - NO₂]⁺
180 [M - CO]⁺
164 [M - CO₂]⁺
134 [M - NO₂ - CO]⁺

Note: This is a predicted table based on common fragmentation patterns of related compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its key structural features.

The acid anhydride (B1165640) group within the benzoxazine-dione ring is particularly distinctive in an IR spectrum. Anhydrides typically display two characteristic carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations. spectroscopyonline.com For cyclic anhydrides, these peaks are generally observed at high wavenumbers, often in the regions of 1830-1800 cm⁻¹ and 1775-1740 cm⁻¹. masterorganicchemistry.com The presence of two strong, sharp peaks in this area would be a clear indicator of the intact anhydride moiety.

Another crucial functional group is the aromatic nitro (-NO₂) group. This group gives rise to two prominent stretching vibrations: an asymmetric stretch typically found between 1550-1500 cm⁻¹ and a symmetric stretch in the 1350-1300 cm⁻¹ region. The exact positions can be influenced by the electronic environment of the benzene (B151609) ring.

Other significant peaks would include those for the aromatic C-H stretching vibrations (above 3000 cm⁻¹), C=C stretching vibrations within the benzene ring (around 1600-1450 cm⁻¹), and C-O stretching vibrations from the ether and anhydride functionalities (typically in the 1300-1000 cm⁻¹ range). youtube.com For comparison, the IR spectrum of a related benzoxazine analog, 3-(4-chlorophenyl)-2-(4-nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazine, shows characteristic peaks confirming the presence of these core groups. nih.gov

Table 1: Expected and Analogous IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Analogous Compound Wavenumber (cm⁻¹) nih.gov
N-H (Amide) Stretch ~3200 N/A
Aromatic C-H Stretch >3000 3040
C=O (Anhydride) Asymmetric Stretch 1830-1800 N/A
C=O (Anhydride) Symmetric Stretch 1775-1740 N/A
Aromatic C=C Stretch 1600-1450 1601, 1581, 1509
Ar-NO₂ Asymmetric Stretch 1550-1500 N/A
Ar-NO₂ Symmetric Stretch 1350-1300 1346

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to be dominated by transitions associated with its aromatic system and the influence of the electron-withdrawing nitro group.

Aromatic compounds typically exhibit strong absorption bands corresponding to π → π* transitions. For the benzoxazine-dione core, these transitions would likely appear in the UV region. The presence of the nitro group, a powerful chromophore, is expected to cause a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths compared to the unsubstituted parent compound. This is due to the extension of the conjugated π-system and the electronic interaction between the nitro group and the benzene ring.

Additionally, n → π* transitions, involving the non-bonding electrons on the oxygen atoms of the carbonyl and nitro groups, are also possible. These transitions are typically weaker in intensity than π → π* transitions and may appear as shoulders on the main absorption bands. The exact λmax values and molar absorptivity (ε) are dependent on the solvent used for analysis, as solvent polarity can influence the energy levels of the electronic states.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This data is then used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the molecule. For a pure sample of this compound, the experimentally determined percentages should closely match the theoretical values calculated from its molecular formula, C₈H₄N₂O₅.

The theoretical percentages are calculated as follows:

Molecular Weight of C₈H₄N₂O₅ = (8 × 12.01) + (4 × 1.01) + (2 × 14.01) + (5 × 16.00) = 208.13 g/mol

%C = (8 × 12.01 / 208.13) × 100% = 46.17%

%H = (4 × 1.01 / 208.13) × 100% = 1.93%

%N = (2 × 14.01 / 208.13) × 100% = 13.46%

Experimental results that fall within a narrow margin of error (typically ±0.4%) of these calculated values provide strong evidence for the compound's proposed formula and its purity. For example, elemental analysis of a related compound, methyl 2-(2-(4-nitrophenyl)-2H-1,3-benzoxazin-3(4H)-yl)acetate (C₁₇H₁₆N₂O₅), found C, 62.47%; H, 4.88%; and N, 8.49%, which closely matched the calculated values of C, 62.19%; H, 4.91%; and N, 8.53%. nih.gov

Table 2: Theoretical Elemental Analysis for C₈H₄N₂O₅

Element Symbol Atomic Weight Molar Mass Contribution Percentage (%)
Carbon C 12.01 96.08 46.17
Hydrogen H 1.01 4.04 1.93
Nitrogen N 14.01 28.02 13.46
Oxygen O 16.00 80.00 38.44

| Total | | | 208.13 | 100.00 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thereby deduce atomic positions, bond lengths, and bond angles with high precision.

While specific crystallographic data for this compound is not available, the crystal structure of the parent compound, 2H-1,3-benzoxazine-2,4(3H)-dione (also known as Carsalam), provides an excellent model for the core molecular framework. iucr.org

Table 3: Crystallographic Data for the Analog 2H-1,3-benzoxazine-2,4(3H)-dione

Parameter Value iucr.org
Crystal System Monoclinic
Space Group P2₁/a
a (Å) 8.41 (1)
b (Å) 15.87 (1)
c (Å) 5.27 (1)
β (°) 90.5 (2)
Z (molecules/unit cell) 4

Computational and Theoretical Investigations of 6 Nitro 2h 1,3 Benzoxazine 2,4 3h Dione Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These calculations provide detailed insights into electron distribution, molecular geometry, and energetic stability.

Electronic Structure Analysis and Nitro Group Effects

The electronic structure of 6-Nitro-2H-1,3-benzoxazine-2,4(3H)-dione is significantly influenced by the presence of the nitro (-NO₂) group on the benzene (B151609) ring. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both inductive and resonance effects. researchgate.netresearchgate.net

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework.

Resonance Effect: The nitro group can delocalize the π-electrons of the benzene ring, creating resonance structures that place a positive charge on the ring, particularly at the ortho and para positions relative to the nitro group. msu.edu

This strong electron-withdrawing character deactivates the aromatic ring, making it less reactive towards electrophilic substitution. savemyexams.comlibretexts.org Quantum chemical methods can quantify these substituent effects using various descriptors. researchgate.netresearchgate.net For instance, models based on the charge of the substituent active region (cSAR) can effectively describe the electron-attracting properties of the nitro group. researchgate.netresearchgate.net Furthermore, the use of models like pEDA/sEDA allows for the measurement of the electron population transferred from the aromatic system to the substituent. researchgate.netresearchgate.net These calculations reveal that the nitro group causes dramatic changes in the π-electron structure of the aromatic system. researchgate.netresearchgate.net

Electronic EffectDescriptionImpact on Benzoxazine (B1645224) RingComputational Descriptor Example
Inductive Effect (-I)Withdrawal of electron density through sigma bonds due to high electronegativity of the NO₂ group.Decreases electron density across the entire ring.Calculated atomic charges (e.g., Mulliken, NBO).
Resonance Effect (-M)Delocalization of π-electrons from the ring into the NO₂ group, creating positive charges on the ring.Significantly reduces electron density, especially at ortho and para positions. Deactivates the ring towards electrophiles.Frontier Molecular Orbital energies (HOMO/LUMO), pEDA/sEDA models. researchgate.netresearchgate.net
Overall EffectStrong deactivation and electron withdrawal from the aromatic system.Reduces nucleophilicity and alters the reactivity profile of the molecule.cSAR (charge of the substituent active region). researchgate.netresearchgate.net

Conformational Analysis and Energy Landscapes

The this compound molecule is not entirely planar due to the heterocyclic ring. Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. The dihydro-1,3-benzoxazine ring can adopt several non-planar conformations, such as half-chair or half-boat forms. researchgate.net

Theoretical methods, particularly Density Functional Theory (DFT), are employed to perform these analyses. By calculating the potential energy surface, researchers can map the energy landscapes, identifying local and global energy minima that correspond to stable conformers. The orientation of the nitro group relative to the plane of the benzene ring is also a critical conformational variable, as rotation around the C-N bond can affect the extent of resonance interaction and, consequently, the molecule's electronic properties and stability. researchgate.netresearchgate.net

Conformation TypeStructural FeatureComputational MethodInformation Gained
Ring PuckerNon-planar arrangements of the 1,3-benzoxazine ring (e.g., half-chair, half-boat). researchgate.netGeometry Optimization, Potential Energy Surface (PES) Scan.Identification of the most stable ring conformation.
Substituent OrientationRotation of the nitro group relative to the aromatic ring.Torsional Angle Scan (part of PES Scan).Determines the energetic cost of rotation and its effect on electronic conjugation. researchgate.netresearchgate.net

Theoretical Studies on Reaction Mechanisms and Transition States

Quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions. By modeling the reaction pathways, it is possible to understand how this compound is formed or how it reacts with other chemical species. These theoretical studies involve calculating the geometries and energies of reactants, products, and any intermediates.

A crucial aspect of this analysis is the identification and characterization of transition states—the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. DFT methods are frequently used to map out the entire reaction profile, providing a detailed, step-by-step understanding of bond-breaking and bond-forming processes. nih.gov Such studies can predict the feasibility of a proposed reaction, explain observed product distributions (regio- and stereoselectivity), and guide the optimization of reaction conditions. nih.gov

Molecular Modeling and Ligand-Receptor Interaction Studies (Computational Chemistry)

Molecular modeling techniques are used to study how this compound might interact with biological macromolecules, such as enzymes or receptors. The 2H-1,3-benzoxazine-2,4(3H)-dione scaffold itself is considered a promising structure for designing bioactive ligands. researchgate.net

Molecular docking is a primary tool in these investigations. It predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. researchgate.netnih.gov The process involves computationally placing the 3D structure of the ligand into the active site of the receptor and evaluating the interaction energy using a scoring function. nih.gov A lower binding energy (typically in kcal/mol) suggests a more favorable interaction. These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov For example, docking studies on the related 7-nitro-benzoxazinones revealed their binding affinity and were used to rationalize their potential as anticancer agents. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of atoms in the ligand-receptor complex over time, providing insights into the stability and dynamics of the binding. nih.govresearchgate.net This helps to confirm that the interactions predicted by docking are maintained in a more dynamic, physiologically relevant environment. researchgate.net

TechniquePurposeKey OutputExample Application
Molecular DockingPredicts the binding mode and affinity of the ligand to a biological target. researchgate.netBinding energy/score (e.g., kcal/mol), predicted binding pose, key amino acid interactions. researchgate.netScreening for potential enzyme inhibitors or receptor antagonists.
Molecular Dynamics (MD) SimulationAssesses the stability of the ligand-receptor complex over time. nih.govRoot Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), analysis of interaction stability. nih.govresearchgate.netValidating the stability of a docked pose and understanding conformational changes upon binding.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a robust QSAR model, the activity of new, untested compounds can be predicted before they are synthesized, saving time and resources. scispace.com

The development of a QSAR model involves several steps:

Data Set Collection: A series of compounds with known biological activities (e.g., IC₅₀ values) is gathered.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These can represent various constitutional, topological, electronic, or physicochemical properties (e.g., molecular weight, logP, dipole moment, HOMO/LUMO energies).

Model Generation: Statistical techniques, such as multiple linear regression or machine learning algorithms, are used to build an equation that links the descriptors to the observed activity.

Validation: The model's predictive power is rigorously tested using internal and external validation methods. nih.gov

For the benzoxazinone (B8607429) class of compounds, QSAR models have been successfully developed to predict properties like toxicity. nih.gov A similar approach could be applied to a series of this compound derivatives to predict their potential as, for example, antimicrobial or anti-inflammatory agents.

Descriptor ClassDescriptionExamples
ElectronicDescribe the electronic properties and distribution of electrons in the molecule.Dipole moment, HOMO/LUMO energies, partial atomic charges.
Steric / TopologicalDescribe the size, shape, and branching of the molecule.Molecular weight, van der Waals volume, connectivity indices.
HydrophobicDescribe the water-solubility and lipophilicity of the molecule.LogP (octanol-water partition coefficient), water solubility. nih.gov
ThermodynamicDescribe the energetic properties of the molecule.Heat of formation, hydration energy.

In Silico Approaches for Compound Design and Property Prediction

In silico approaches encompass all the computational techniques discussed above and apply them to the rational design of new molecules and the prediction of their properties. scispace.com These methods are integral to modern drug discovery and materials science. For this compound, in silico tools can guide its optimization as a lead compound.

The process often begins with a known active molecule or a "hit" from a screening campaign. Molecular modeling (Section 6.2) can reveal how the initial compound binds to its target. This information is then used to suggest modifications to the structure to enhance binding affinity. For example, if docking reveals an empty hydrophobic pocket in the receptor's active site, a chemist might add a lipophilic group to the ligand to fill it.

QSAR models (Section 6.3) can then be used to predict the activity of these newly designed virtual compounds. Furthermore, computational tools can predict crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov Predicting these profiles early in the design phase helps to eliminate candidates that are likely to fail later in development due to poor pharmacokinetics or toxicity. This integrated computational approach, as demonstrated in studies on various benzoxazine and other heterocyclic systems, allows for a more efficient and targeted discovery of novel, effective, and safe chemical compounds. researchgate.netnih.gov

Computational Studies on Photochromic Mechanisms of Benzoxazinedione Derivatives

A comprehensive search of scientific literature and chemical databases did not yield specific computational studies focusing on the photochromic mechanisms of this compound. While extensive theoretical research exists on the photochromism of related heterocyclic compounds, such as spiropyrans and other benzoxazine derivatives, direct computational analyses, including detailed research findings and data tables for the specified nitro-substituted benzoxazinedione, are not publicly available at this time.

Computational chemistry, particularly using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for elucidating the mechanisms of photochromic transformations. These methods are commonly employed to:

Calculate the electronic absorption spectra of the different isomers involved in the photochromic process.

Determine the potential energy surfaces of the ground and excited states to map the reaction pathways.

Identify the transition states and intermediates involved in the photochemical ring-opening and ring-closing reactions.

Analyze the influence of substituents, such as the nitro group, on the photophysical and photochemical properties of the molecule.

Although no specific data tables or detailed findings for this compound can be presented, the general approach to such a computational study would involve modeling the initial closed form of the molecule, simulating its excitation by light, and then mapping the subsequent structural changes that lead to the colored, open-ring isomer. The stability and electronic properties of both isomers, as well as the energy barriers for the forward and reverse reactions, would be key parameters of interest.

The absence of specific studies on this compound suggests it may be a novel area for future research within the field of photochromic materials. Further experimental and theoretical investigations are required to characterize its photochromic behavior and elucidate the underlying mechanisms.

Advanced Research Applications of Benzoxazinediones As Chemical Intermediates and Scaffolds

Utilization in Complex Heterocyclic Synthesis

6-Nitro-2H-1,3-benzoxazine-2,4(3H)-dione is a versatile precursor for synthesizing a variety of nitrogen-containing heterocyclic compounds. osi.lv As an anhydride (B1165640), it is highly susceptible to nucleophilic attack, which initiates a cascade of reactions often culminating in the formation of new ring systems. libretexts.org This reactivity is central to its role as a key intermediate.

The primary application of this compound is in the synthesis of quinazoline (B50416) derivatives. The reaction with primary amines is a well-established method for producing 2,3-disubstituted-4(3H)-quinazolinones. nih.gov In this process, the amine acts as a nucleophile, attacking one of the carbonyl carbons of the benzoxazinedione ring. This is followed by the loss of carbon dioxide and a cyclization step to form the stable quinazolinone core. osi.lvnih.gov

The presence of the nitro group at the 6-position of the starting material is retained in the final quinazolinone product, providing a functional handle for further chemical modifications or for modulating the electronic properties of the molecule. This straightforward and efficient method allows for the creation of diverse libraries of substituted quinazolinones by varying the amine reactant. nih.govopenmedicinalchemistryjournal.com

Reactant 1Reactant 2Resulting Heterocyclic CoreReference
This compoundPrimary Amines (e.g., aniline, benzylamine)6-Nitro-4(3H)-quinazolinone nih.gov
This compoundHydrazidesTriazoloquinazolinones openmedicinalchemistryjournal.com
This compoundAldehydes and 2-aminobenzothiazole2,3-dihydroquinazolin-4(1H)-ones openmedicinalchemistryjournal.com

The benzoxazine (B1645224) and quinazolinone scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets. ikm.org.mynih.gov Consequently, this compound is a valuable building block for generating novel compounds for drug discovery and scaffold exploration.

By synthesizing derivatives, particularly 6-nitro-substituted quinazolinones, medicinal chemists can investigate structure-activity relationships (SAR). The quinazolinone core itself has been associated with a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties. nih.gov The introduction of the nitro group and other substituents allows for the fine-tuning of these biological activities to enhance potency and selectivity. The use of this building block facilitates the rapid assembly of compound libraries necessary for high-throughput screening and the identification of new therapeutic lead molecules. researchgate.net

Role in the Synthesis of Natural Product Analogs

While this compound is a potent tool for creating novel synthetic heterocycles, its specific application in the total synthesis or derivatization of natural product analogs is not extensively documented in scientific literature. The primary focus of its use remains in the generation of diverse synthetic scaffolds for medicinal chemistry exploration rather than mimicking complex natural structures.

Applications in Material Science Research

The applications of this compound in material science are primarily linked to its identity as 6-nitroisatoic anhydride. It has been identified for use as a dyestuff and pigment in industries such as textiles, inks, and plastics due to its strong color. biosynce.com

Photochromism, the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, is a known property of certain classes of benzoxazines, particularly indolo[2,1-b] nih.govvu.ltbenzoxazine derivatives. vu.ltvu.lt This phenomenon typically involves the light-induced cleavage of a C-O bond to form a colored, open-ring zwitterionic species. vu.lt However, this specific photochromic behavior has not been reported for this compound. Its dione (B5365651) structure is not analogous to the fused-ring systems that typically exhibit these molecular switching properties.

Development of Novel Catalysts and Reagents (e.g., organocatalysis, metal-catalyzed reactions)

There is limited information available in the current body of scientific literature on the use of this compound as a precursor for the development of novel catalysts or specialized reagents for applications in organocatalysis or metal-catalyzed reactions. Its principal role remains that of a reactive intermediate for the synthesis of heterocyclic scaffolds. osi.lv

Studies on Reaction Optimization and Green Chemistry Contributions in the Synthesis of this compound

The synthesis of this compound, a key intermediate in the development of various biologically active compounds, has been the subject of research focused on optimizing reaction conditions to improve yields, reduce reaction times, and align with the principles of green chemistry. These studies have explored various synthetic strategies, including the use of microwave irradiation and solvent-free conditions, to create more efficient and environmentally benign processes.

A significant advancement in the synthesis of benzoxazinediones, including nitro-substituted derivatives, is the adoption of microwave-assisted organic synthesis (MAOS). researchgate.nettandfonline.comfigshare.com This technique has demonstrated considerable advantages over conventional heating methods. For instance, in the synthesis of various benzoxazinediones from phthalic anhydride derivatives and trimethylsilyl (B98337) azide (B81097), microwave irradiation dramatically reduces reaction times from hours to mere minutes. tandfonline.com Specifically, reactions that required 17 hours under conventional heating were completed in just 8 minutes using microwaves, often resulting in comparable or even improved yields. tandfonline.com

The efficiency of microwave-assisted synthesis is further enhanced when combined with solvent-free reaction conditions, a cornerstone of green chemistry. researchgate.nettandfonline.comfigshare.com By eliminating the need for organic solvents, these methods reduce chemical waste, minimize environmental impact, and often simplify the purification process. sciresliterature.org The synthesis of benzoxazine-2,4-diones has been successfully achieved with yields ranging from 30% to 90% using this eco-friendly approach. researchgate.nettandfonline.com The regioselectivity of the reaction can also be controlled by adjusting the duration of microwave irradiation, offering a level of precision not easily attainable with traditional methods. researchgate.nettandfonline.com

One common precursor for the synthesis of this compound is 6-nitroisatoic anhydride. The synthesis of this and other isatoic anhydride derivatives has been optimized by exploring various reagents and conditions. For example, the reaction of anthranilic acid with phosgene (B1210022) or its derivatives is a well-established method. orgsyn.org Optimization of this process involves controlling the reaction temperature and the rate of phosgene addition to maximize yield and purity. orgsyn.org

Further derivatization at the nitrogen atom of the benzoxazinedione ring is a common strategy to create diverse chemical libraries. Studies on the N-alkylation and N-arylation of related heterocyclic systems have highlighted the importance of catalyst and base selection. For instance, the use of activated silica (B1680970) gel has been shown to promote highly selective N-alkylation of amines under ambient and eco-friendly conditions, offering a recyclable catalytic surface. The classical Ullmann condensation for N-arylation often requires harsh reaction conditions, leading to the exploration of milder, metal-free alternatives. tezu.ernet.in

The table below summarizes findings from studies on the synthesis of various benzoxazinedione derivatives, which can inform the optimization of processes for this compound.

Starting MaterialReagentMethodReaction TimeYield (%)Reference
Phthalic AnhydridesTrimethylsilyl AzideConventional Heating17 hoursVariable tandfonline.com
Phthalic AnhydridesTrimethylsilyl AzideMicrowave Irradiation8 minutes30-90 researchgate.nettandfonline.com
Substituted 2-aminophenols, benzaldehydes, and phenacyl bromidesCs2CO3Microwave Irradiation3-5 minutes70-86
Anthranilic acidPhosgeneConventional2-4 hours72-75 orgsyn.org
Isatoic anhydridePhenyl hydrazineReflux in ethanol2 hours80 nih.gov

These optimized and green chemistry-focused approaches not only make the synthesis of this compound and its derivatives more efficient and economical but also significantly reduce the environmental footprint of the chemical processes involved. The continued exploration of novel catalysts, alternative energy sources, and solvent-free reaction media is expected to further advance the sustainable production of these valuable chemical intermediates.

Q & A

Q. What are the standard synthetic routes for 6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione?

The synthesis typically involves nitration of a precursor benzoxazine derivative under controlled conditions. For example, nitro-substituted analogs can be synthesized via electrophilic aromatic substitution using nitric acid in a sulfuric acid medium. Reaction conditions (temperature, stoichiometry, and solvent) are critical to avoiding over-nitration or decomposition. Post-synthesis purification often employs column chromatography or recrystallization. Structural confirmation is achieved via 1H^1 \text{H} and 13C^{13} \text{C} NMR spectroscopy, with assignments guided by 2D NMR experiments such as COSY and HMBC .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR provide signals for aromatic protons (e.g., nitro-substituted positions at δ 8.0–8.5 ppm) and carbonyl carbons (δ 160–170 ppm). HMBC correlations confirm connectivity between nitro groups and the benzoxazine core .
  • X-ray Crystallography : Resolves molecular geometry, bond angles, and packing interactions. For example, nitro group orientation and hydrogen-bonding patterns in the crystal lattice can be determined .
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1750 cm1^{-1}) and nitro (NO2_2, ~1520 and 1350 cm1^{-1}) functional groups.

Q. How is the alkaline hydrolysis of benzoxazine derivatives monitored experimentally?

Hydrolysis kinetics are studied using UV-Vis spectrophotometry under pseudo-first-order conditions. The reaction rate is typically independent of substrate concentration, suggesting a unimolecular mechanism. Buffer solutions (pH 8–12) are used to maintain alkaline conditions, and the disappearance of the benzoxazine absorption band (~270–300 nm) is tracked over time .

Advanced Research Questions

Q. How does the nitro group influence electronic and steric effects in nucleophilic substitution reactions?

The nitro group is a strong electron-withdrawing meta-director, activating the benzoxazine core for nucleophilic attack at specific positions. Steric hindrance from the nitro group may slow reactions at adjacent sites. Computational studies (e.g., DFT) can map electrostatic potential surfaces to predict reactivity. Experimental validation involves synthesizing analogs with varying substituents and comparing reaction rates .

Q. What strategies resolve contradictions in identifying reaction intermediates or isomers?

Contradictory data (e.g., unexpected HPLC peaks or NMR signals) are addressed via:

  • Isotopic Labeling : 18O^{18} \text{O}-labeling studies (e.g., in hydrolysis or isomerization) trace oxygen sources in products .
  • Multidimensional NMR : HSQC and NOESY distinguish structural isomers (e.g., differentiating isatoic anhydride from benzoxazine-dione isomers) .
  • X-ray Diffraction : Unambiguously assigns molecular structures when spectral data are ambiguous .

Q. How can substituent modifications enhance the antimycobacterial activity of benzoxazine derivatives?

Structure-activity relationship (SAR) studies involve:

  • Functional Group Variation : Introducing electron-withdrawing groups (e.g., Cl, NO2_2) at position 6 improves activity against Mycobacterium tuberculosis.
  • QSAR Modeling : Correlates physicochemical parameters (logP, polarizability) with bioactivity. For example, bulky substituents at position 3 may reduce membrane permeability .
  • In Vitro Assays : MIC (minimum inhibitory concentration) testing validates predictions .

Q. What mechanistic insights explain the water-assisted isomerization of related benzoxazine derivatives?

Water participates in double Lossen rearrangements via nucleophilic attack, forming transient intermediates. Isotope studies (H218O\text{H}_2^{18} \text{O}) confirm water-derived oxygen incorporation. Mechanistic pathways are proposed using kinetic isotope effects (KIE) and transition-state modeling .

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